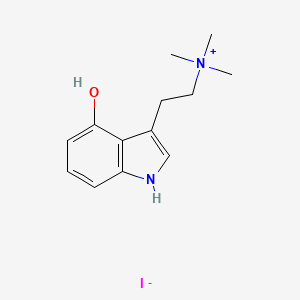
4-hydroxy TMT (iodide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-hydroxy TMT (iodide) typically begins with 4-acetoxy-N,N,N-trimethyltryptammonium iodide (4-AcO-TMT iodide). The synthetic route involves the following steps :
Methylation: 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate is methylated in the presence of excess iodomethane, resulting in 4-AcO-TMT iodide.
Hydrolysis: 4-AcO-TMT iodide is then hydrolyzed in aqueous acetic acid to yield 4-hydroxy TMT (iodide).
Purification: The final product is purified by recrystallization in a methanolic solution.
Chemical Reactions Analysis
4-hydroxy TMT (iodide) undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving the trimethylammonium group.
Common reagents used in these reactions include iodomethane for methylation and acetic acid for hydrolysis . The major products formed from these reactions are typically other tryptamine derivatives.
Scientific Research Applications
4-hydroxy TMT (iodide) has several scientific research applications :
Chemistry: It is used as a reference standard in analytical chemistry for studying tryptamine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic effects, especially in the context of psychedelic-assisted therapy.
Industry: It is used in the production of other tryptamine derivatives and as a research chemical in various industrial applications.
Mechanism of Action
4-hydroxy TMT (iodide) exerts its effects primarily through its interaction with serotonin receptors . It binds to 5-HT1A, 5-HT2A, and 5-HT2B receptors, with agonist activity at 5-HT2A being particularly significant for its psychedelic effects . The compound does not show significant activity at the 5-HT3 receptor .
Comparison with Similar Compounds
4-hydroxy TMT (iodide) is similar to other tryptamine derivatives such as psilocybin, psilocin, and bufotenidine . it is unique in its specific binding profile and lack of activity at the 5-HT3 receptor . Other similar compounds include:
Psilocybin: A well-known psychedelic compound with a phosphate group on carbon 4.
Psilocin: The active metabolite of psilocybin, lacking the phosphate group.
Bufotenidine: A compound found in toad venom with strong activity at the 5-HT3 receptor.
Properties
Molecular Formula |
C13H19IN2O |
|---|---|
Molecular Weight |
346.21 g/mol |
IUPAC Name |
2-(4-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H18N2O.HI/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(16)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H |
InChI Key |
QNUXJABHEYPNKW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

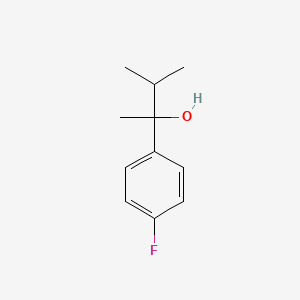

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)
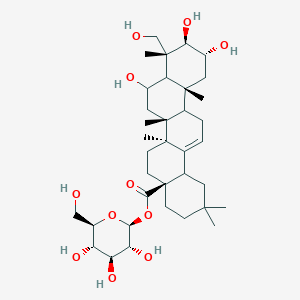

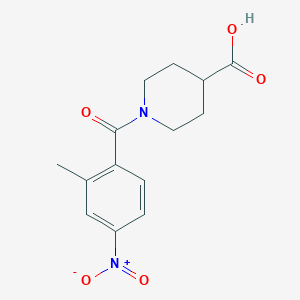
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
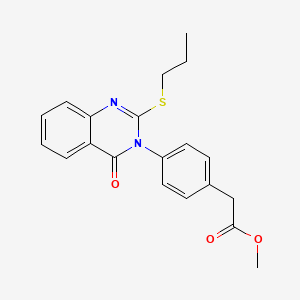
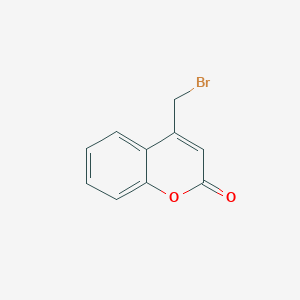
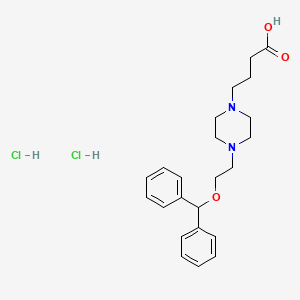
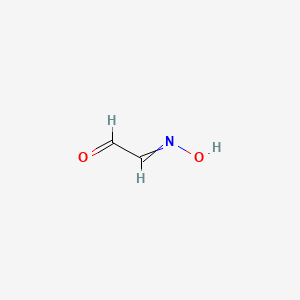
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
